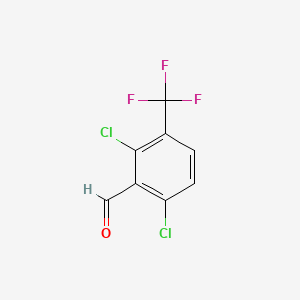

2,6-Dichloro-3-(trifluoromethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

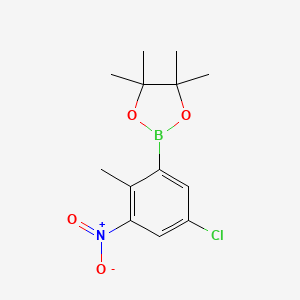

2,6-Dichloro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 134741-65-4 . It has a molecular weight of 243.01 and is a solid at room temperature . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde can be achieved through a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . This is followed by a hydrolysis reaction under a heating reflux condition .Molecular Structure Analysis

The IUPAC name for this compound is 2,6-dichloro-3-(trifluoromethyl)benzaldehyde . The InChI code for this compound is 1S/C8H3Cl2F3O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 243.01 . The storage temperature is between 2-8C .Scientific Research Applications

Lewis Acid-Mediated Aldehyde Additions:

- The study by Reetz et al. (1986) discusses the structure and electronic nature of the benzaldehyde/boron trifluoride adduct, emphasizing the role of Lewis acids like BF3 in mediating a variety of C-C bond-forming reactions of carbonyl compounds, including benzaldehydes. These reactions are crucial in synthetic organic chemistry for the formation of allylsilanes, enosilanes, and other carbon nucleophiles (Reetz et al., 1986).

Oxidation of Benzyl Alcohol to Benzaldehyde:

- Sharma et al. (2012) explored the application of sulfated Ti-SBA-15 catalyst for the oxidation of benzyl alcohol to benzaldehyde. The enhanced acidity of the catalyst significantly increased benzyl alcohol conversion without affecting benzaldehyde selectivity, demonstrating the potential of such catalysts in industrial applications (Sharma et al., 2012).

C-H Hydroxylation and Catalytic Reactions:

- Chen et al. (2017) achieved direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a specific directing group. This study indicates the potential of such catalytic processes in modifying benzaldehyde structures for various synthetic applications (Chen et al., 2017).

Synthesis of Labeled Benzaldehydes:

- Boga et al. (2014) reported a general synthetic methodology for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation. This method represents a versatile route to functionalized formyl-deuterated, tritiated 13C, and 14C labeled benzaldehydes, important in research and pharmaceuticals (Boga et al., 2014).

Interaction with Lewis Acids:

- Beckwith et al. (2001) investigated the formation of adducts involving the bidentate Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene and benzaldehyde. This study contributes to understanding the interactions of benzaldehydes with Lewis acids, which is crucial for various synthetic applications (Beckwith et al., 2001).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is recommended to avoid getting this compound in eyes, on skin, or on clothing . Ensure adequate ventilation and avoid ingestion and inhalation .

properties

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARVQTJKYZMKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-(trifluoromethyl)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride](/img/structure/B2866120.png)

![Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate](/img/structure/B2866127.png)

![1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2866128.png)

![ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2866136.png)

![N-(2-chlorobenzyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2866138.png)